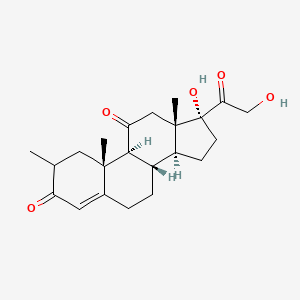

2-Methylcortisone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H30O5 |

|---|---|

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12?,14-,15-,19+,20-,21-,22-/m0/s1 |

Clave InChI |

OIGPMJCLTDSPPN-KAHGZSNJSA-N |

SMILES isomérico |

CC1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C |

SMILES canónico |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |

Sinónimos |

2-methylcortisone 2alpha-methylcortisone |

Origen del producto |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of 2 Methylcortisone

Regioselective and Stereospecific Derivatization of the 2-Methylcortisone Scaffold

Introduction of Functional Groups at C-2 Position and its Stereochemistry

The introduction of a methyl group at the C-2 position of the corticosteroid nucleus is a key step in the synthesis of this compound. While specific literature detailing the direct C-2 methylation of cortisone (B1669442) itself is not extensively detailed in the provided search results, general strategies for C-2 functionalization of steroid A-rings are known. These often involve enolate chemistry or directed C-H functionalization. The stereochemistry at C-2, particularly if a methyl group is introduced, would be critical, as it can influence the molecule's interaction with biological targets. Steroid synthesis literature often employs stereoselective methods to control the configuration at newly formed chiral centers youtube.com. For instance, conjugate addition reactions can be highly stereoselective, yielding specific epimers nih.gov. The precise stereochemical outcome of C-2 methylation would depend on the chosen synthetic route and reagents.

Modifications at Remote Steroid Nucleus Positions (e.g., C-6, C-9, C-11, C-16)

Modifications at positions remote from the C-2 methyl group are common in corticosteroid chemistry to enhance potency, alter metabolic stability, or modulate mineralocorticoid activity.

C-6 Position: Introduction of a double bond between C-1 and C-2 (Δ¹-dehydrogenation) is known to increase glucocorticoid and anti-inflammatory activity msdvetmanual.comtg.org.au. Methylation at C-6, as seen in methylprednisolone (B1676475), also enhances potency and duration of action wikipedia.orgnih.govpfizer.comgoogle.comnih.gov.

C-9 Position: Fluorination at C-9, such as in 9-alpha-fluorocortisol, significantly enhances both glucocorticoid and mineralocorticoid activity msdvetmanual.com. The introduction of a 9α-hydroxyl group is also a critical intermediate step in the synthesis of various corticosteroids rsc.orggoogle.com.

C-11 Position: The presence of a hydroxyl group at C-11β is considered crucial for anti-inflammatory activity in corticosteroids tg.org.aumdpi.com. Modifications at this position, such as reduction of a ketone to a hydroxyl group, are common synthetic steps google.commdpi.com.

C-16 Position: Substitution at C-16, often with a methyl or hydroxyl group, can virtually eliminate mineralocorticoid effects while retaining potent anti-inflammatory glucocorticoid activity msdvetmanual.com. For example, the introduction of a methyl group at C-16 is a key step in the preparation of potent corticosteroids like dexamethasone (B1670325) and betamethasone (B1666872) msdvetmanual.comnih.govgoogle.com.

Novel Synthetic Methodologies and Chemical Innovations for this compound and Its Analogs

The field of steroid synthesis is continually evolving, with innovations focusing on efficiency, selectivity, and sustainability.

C-H Functionalization: Advances in C-H functionalization offer direct routes to modify steroid skeletons, potentially simplifying synthetic pathways and enabling late-stage diversification researchgate.netrsc.org. Ruthenium catalysis has been explored for C-H methylation of steroids, representing a novel approach researchgate.net.

Biocatalysis: Enzymatic modifications, such as hydroxylation at specific positions (e.g., C-7, C-19, C-11β), are increasingly utilized for regioselective and stereoselective transformations in steroid synthesis rsc.orgwikipedia.orgbritannica.comresearchgate.net. This approach can offer greener alternatives to traditional chemical methods.

Convergent and Flexible Synthesis: Developing concise and flexible synthetic routes allows for the efficient generation of diverse steroid analogs with varying substitution patterns and stereochemistry nih.govacs.org.

Data Table: Key Modifications in Corticosteroid Analogs

The following table summarizes common modifications to the corticosteroid structure and their general impact on activity, drawing parallels to potential modifications of this compound.

| Modification Site | Type of Modification | General Impact on Activity | Reference(s) |

| C-1/C-2 | Δ¹ Double Bond | Increases glucocorticoid and anti-inflammatory activity. | msdvetmanual.comtg.org.au |

| C-2 | Methyl Group (Hypothetical) | Potential to alter receptor binding affinity and metabolism. | ontosight.ai |

| C-6 | Methyl Group | Enhances potency and duration of action. | wikipedia.orgnih.gov |

| C-9 | Fluorine Atom | Enhances both glucocorticoid and mineralocorticoid activity. | msdvetmanual.com |

| C-11 | Hydroxyl Group (β-configuration) | Crucial for anti-inflammatory activity. | tg.org.aumdpi.com |

| C-16 | Methyl or Hydroxyl Group | Reduces mineralocorticoid effects, retains potent anti-inflammatory glucocorticoid activity. | msdvetmanual.com |

| C-17/C-21 | Esterification | Increases lipophilicity, improves topical:systemic potency ratio. | msdvetmanual.com |

| C-17/C-16 | Methylation | Can provide steric protection from oxidative metabolism, potentially increasing half-life. | ufrj.br |

Compound Name List

this compound

Cortisol

Cortisone

Dexamethasone

Betamethasone

Methylprednisolone

Fludrocortisone

Triamcinolone

Triamcinolone acetonide

Isoflupredone

Diflorasone

Flumethasone

Ouabagenin

Arbaprostil

Prostalene

Tiprostanide

Trimoprostil

Nocloprost

Dimoxaprost

Gemeprost

Diosgenin

Hecogenin

Cholesterol

Lanosterol

Cycloartenol

Squalene

Estradiol

Stanozolol

Progesterone

Androstane

Gonane

Estranes

Androstanes

Pregnanes

17-ketosteroids

Triterpenoids

Iii. Molecular and Cellular Mechanisms of 2 Methylcortisone Action Preclinical Focus

Glucocorticoid Receptor (GR) Interactions and Ligand Binding Kinetics (In Vitro Studies)

The GR is a ligand-activated transcription factor that mediates the majority of the physiological and pharmacological effects of glucocorticoids frontiersin.org. Its activation involves a complex series of events initiated by ligand binding.

The affinity and selectivity of a ligand for the GR are critical determinants of its biological activity. Steroid structure-activity relationships (SAR) reveal that modifications to the corticosteroid backbone can significantly alter receptor binding uomustansiriyah.edu.iqresearchgate.net. For instance, methylation at specific positions, such as C6, has been shown to influence glucocorticoid and mineralocorticoid activity uomustansiriyah.edu.iq. Methylprednisolone (B1676475), a methylated corticosteroid, exhibits a higher affinity for GR compared to MR wikipedia.org. However, specific in vitro binding affinity (e.g., Ki or IC50 values) and selectivity data for 2-Methylcortisone or its derivatives with respect to the GR are not available in the provided literature. Generally, synthetic GCs can exhibit greater selectivity for GR compared to endogenous GCs, which bind to both GR and MR frontiersin.org.

Mineralocorticoid Receptor (MR) Interactions and Signaling Pathways (In Vitro Studies)

The MR, a close homolog of the GR, also binds to glucocorticoids, leading to potential cross-reactivity frontiersin.orgnih.govnih.gov.

The MR has a similar binding affinity for aldosterone (B195564) and cortisol in vitro nih.govnih.gov. In many tissues, cortisol can occupy the MR, particularly in the absence of sufficient 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) activity, which normally inactivates cortisol in MR-target tissues nih.govnih.gov. While endogenous GCs like cortisol activate both GR and MR, many synthetic GCs are designed for greater GR selectivity frontiersin.org. The specific cross-reactivity profile of this compound with the MR, including its binding affinity and selectivity relative to GR, is not detailed in the provided literature. Some studies suggest that modifications like 9α-fluorination can enhance both GR and MR activity, while others indicate that methylation can influence the GR/MR potency ratio uomustansiriyah.edu.iqresearchgate.net.

Modulation of Gene Transcription and Protein Expression in Cellular Models

The primary function of ligand-bound GR and MR is to regulate gene transcription, either by activating (transactivation) or repressing (transrepression) gene expression frontiersin.orgfrontiersin.orgnih.gov.

The genomic mechanisms of GR action are diverse. The classical pathway involves the GR dimer binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to transcriptional activation frontiersin.orgfrontiersin.orgnih.govfrontiersin.org. GR can also bind to negative GREs (nGREs) to repress transcription frontiersin.orgresearchgate.net. Additionally, GR monomers can interact with other transcription factors (e.g., AP-1, NF-κB) through tethering mechanisms or bind to composite elements, influencing gene expression without direct DNA binding to a GRE frontiersin.orgfrontiersin.orgnih.govfrontiersin.org. The specific genes regulated by this compound and the precise mechanisms of GRE activation or repression it might induce are not described in the available literature. Studies on other corticosteroids demonstrate that modifications can influence their ability to activate or repress specific genes nih.govfrontiersin.org.

Compound Names Mentioned

this compound (subject of article, no specific data found)

Cortisol

Corticosterone

Methylprednisolone

Aldosterone

DOC (Deoxycorticosterone)

Triamcinolone

Budesonide

Fluticosone

Mometasone

CpdA (Compound A)

AZD7495

AZD9567

Mapracorat (BOL-303242-X)

AL-438

Non-Genomic Mechanisms: Rapid Signaling Events and Membrane Interactions

Corticosteroids are known to elicit rapid cellular responses that occur within minutes, independent of transcriptional regulation. These non-genomic effects are mediated through several proposed mechanisms, including interactions with cellular membranes and membrane-bound receptors, as well as rapid modulation of intracellular signaling cascades scielo.brnih.govresearchgate.netjneurosci.orgresearchgate.netlibretexts.orguu.nlfrontiersin.org.

Membrane Interactions: Corticosteroids can interact non-specifically with plasma and mitochondrial membranes scielo.brnih.govjneurosci.org. These interactions can influence membrane fluidity and the function of embedded proteins.

Rapid Signaling Pathways: Upon binding to cytosolic glucocorticoid receptors (GR), components of the GR-chaperone complex can be released, initiating rapid signaling events. These can involve kinases such as Mitogen-Activated Protein Kinases (MAPKs) and influence pathways like Phospholipase A2 activity scielo.brjneurosci.orgfrontiersin.orgfrontiersin.org. Furthermore, corticosteroids can interact with membrane-bound GRs or other membrane receptors, triggering G protein-coupled receptor (GPCR) signaling pathways uu.nlnih.gov. These rapid effects are distinct from classical genomic mechanisms and are not inhibited by transcription blockers like actinomycin (B1170597) D researchgate.net.

Enzyme Modulation by this compound and Its Analogs (In Vitro)

In vitro studies have demonstrated that corticosteroids can modulate the activity of various enzymes, impacting cellular metabolism and inflammatory responses. This modulation is a key aspect of their therapeutic action.

Interaction with Steroid-Modifying Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenases)

Steroid-modifying enzymes, particularly the 11β-hydroxysteroid dehydrogenases (11β-HSDs), play a critical role in regulating the local concentration and activity of glucocorticoids.

11β-HSD Type 1 (11β-HSD1): This enzyme primarily acts as an oxo-reductase, converting inactive cortisone (B1669442) to active cortisol frontiersin.orgplos.orgscielo.br. It is widely expressed, including in skin keratinocytes and dermal fibroblasts plos.org. Inhibition of 11β-HSD1 has been explored as a therapeutic strategy, with novel bi-aryl amide inhibitors showing nanomolar potency in vitro, selectively inhibiting 11β-HSD1 over other steroid dehydrogenases plos.org.

11β-HSD Type 2 (11β-HSD2): In contrast, 11β-HSD2 catalyzes the reverse reaction, converting active 11β-hydroxyglucocorticoids (like cortisol) to inactive 11-ketoglucocorticoids (like cortisone) frontiersin.orguniprot.orgnih.govnih.gov. This enzyme is crucial in mineralocorticoid target tissues to protect mineralocorticoid receptors from glucocorticoid activation nih.gov. Studies have characterized its activity in various tissues and its regulation by sex steroids nih.gov. Inhibition of 11β-HSD2 can lead to conditions like apparent mineralocorticoid excess nih.gov.

While specific interactions of this compound with these enzymes are not detailed in the provided search results, its structural similarity to cortisone suggests it could be a substrate or modulator for these enzymes, influencing local glucocorticoid homeostasis.

Effects on Other Metabolic Enzyme Systems in Cellular Assays (e.g., COX-2)

Corticosteroids can also influence other metabolic enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Cyclooxygenase-2 (COX-2): Glucocorticoids, including corticosteroids like hydrocortisone, cortisone, and dexamethasone, have been shown to induce COX-2 expression in certain cell types, such as cardiomyocytes nih.gov. This induction is mediated through the glucocorticoid receptor (GR) and transcription factors like C/EBP-β, with transcription rates increasing significantly upon corticosteroid treatment nih.gov. Conversely, other studies focus on the inhibitory effects of various compounds on COX-2, employing enzyme immunoassays and cellular assays to assess this activity nih.govdiva-portal.orgthepharmajournal.com.

The potential for this compound to induce or inhibit enzymes like COX-2 would depend on its specific interactions within cellular signaling pathways, similar to other corticosteroids.

Cellular Assays and Mechanistic Probes Utilizing this compound

A range of cellular assays and mechanistic probes are employed in preclinical research to elucidate the actions of corticosteroids like this compound. These methods allow for the quantitative assessment of cellular responses and biochemical interactions.

Enzyme Activity Assays: In vitro enzyme inhibition assays are standard for quantifying the potency of compounds against specific targets. For instance, enzyme immunoassays (EIAs) are used to measure COX-2 inhibition diva-portal.orgthepharmajournal.com, while other assays determine IC50 values for enzyme inhibition, such as for Glutathione Reductase (GR) where prednisolone, methylprednisolone, and dexamethasone showed submicromolar IC50 values dergipark.org.tr. Assays for 11β-HSD enzyme activity are also crucial for understanding steroid metabolism plos.orgnih.gov.

Cell Viability and Proliferation Assays: Assays like the MTT assay are used to evaluate the cytotoxic effects of compounds on cell lines nih.gov. Studies using cultured cells, such as human oligodendrocyte progenitor cells (HOG cells), assess the dose-dependent impact of methylprednisolone on cell viability, proliferation, and differentiation mdpi.com.

Gene Expression and Signaling Assays: Techniques such as nuclear run-on assays and promoter reporter gene assays are used to investigate transcriptional regulation nih.gov. Intracellular cytokine staining and single-cell secretion microfluidic platforms are employed to analyze cytokine release and immune cell responses researchgate.net.

Inflammation Models: Multicellular in vitro models, such as inflamed human alveolar epithelium models, are developed to test the anti-inflammatory potency of drugs by monitoring the secretion of pro-inflammatory mediators like IL-8, TNF-α, and IL-1β frontiersin.org.

These assays provide critical data for understanding the preclinical profile of corticosteroids, including their potential effects on inflammatory pathways and cellular processes.

Iv. Structure Activity Relationship Sar Studies of 2 Methylcortisone Analogs

Impact of C-2 Methylation on Receptor Binding Affinity and Selectivity

The introduction of a methyl group at the C-2 position of the steroid nucleus is a specific modification that can influence the molecule's interaction with the GR. While direct experimental data on 2-Methylcortisone's binding affinity and selectivity are limited in the reviewed literature, general principles of steric and electronic effects can be inferred.

The C-2 position is part of the A-ring, which is known to be critical for GR binding. Introducing a methyl group at C-2 would primarily exert a steric effect. This methyl group could potentially:

Alter Receptor Fit: The steric bulk of the methyl group might influence how the steroid analog fits into the GR's ligand-binding domain (LBD). Depending on the specific conformation of the LBD and the orientation of the methyl group, it could either enhance or hinder binding by optimizing or disrupting favorable interactions with amino acid residues in the binding pocket snmjournals.orgnih.gov.

Influence Conformation: The C-2 methyl group could subtly alter the preferred conformation of the A-ring or the entire steroid nucleus, which in turn affects the orientation of other functional groups crucial for receptor interaction acs.orgingentaconnect.comgoogle.comnih.gov.

Modulate Electronic Properties: While primarily steric, the methyl group also has a mild electron-donating inductive effect. This could slightly alter the electron distribution within the A-ring, potentially influencing hydrogen bonding or van der Waals interactions with the receptor, although this effect is generally less pronounced than steric contributions from larger substituents.

Direct comparative data for this compound against cortisone (B1669442) or other methylated analogs are not explicitly detailed in the reviewed literature. However, general trends from other positions suggest that alkylation can have significant effects:

C-16 Methylation: Methylation at the C-16 position (e.g., C-16α-methyl in dexamethasone) is known to increase glucocorticoid activity and, importantly, reduce mineralocorticoid activity, thereby enhancing selectivity for the GR scispace.comarchbronconeumol.orgscribd.com.

C-6 Methylation: Studies on C-6 substituted steroids, particularly in the context of aromatase inhibitors or other steroid classes, indicate that modifications at this position can influence binding affinity acs.org. For corticosteroids, C-6α-halogenation (e.g., fluorine) is known to significantly increase GR binding affinity ingentaconnect.comresearchgate.netresearchgate.net. The effect of a C-6 methyl group would likely be steric and could potentially modulate affinity, though its impact relative to C-2 methylation would depend on the specific receptor interactions.

Comparison to Unsubstituted Cortisone: Cortisone itself has a defined binding affinity for the GR. Any modification, including C-2 methylation, would alter this affinity. Without specific data for this compound, it's difficult to predict whether the C-2 methyl group would increase or decrease affinity compared to cortisone. However, modifications that improve the fit within the GR's LBD or enhance favorable interactions typically lead to increased binding affinity.

Substituent Effects at Other Positions of the Steroid Nucleus on Biological Activity

Extensive SAR studies have been conducted on various positions of the corticosteroid nucleus, providing a framework for understanding the potential impact of C-2 methylation in conjunction with other modifications.

The A-ring is critical for GR binding. Key modifications include:

3-Keto Group and Δ⁴-5 Double Bond: These features are generally considered essential for both glucocorticoid and mineralocorticoid activities scispace.comfrontiersin.org.

Δ¹,² Double Bond: The introduction of a double bond between C-1 and C-2 (as in prednisolone (B192156) and dexamethasone) significantly increases glucocorticoid activity and potency, likely by increasing the planarity of the A-ring and optimizing interactions with the GR scispace.comscribd.comfrontiersin.orge-jnc.org. This modification is adjacent to the C-2 position, suggesting that the local environment of the A-ring is highly sensitive to changes.

C-2 Methylation: As discussed, a methyl group at C-2 would introduce steric bulk, potentially influencing the precise fit of the A-ring within the GR LBD. Its effect could be context-dependent, potentially synergistic or antagonistic with other A-ring modifications like the Δ¹,² double bond.

Modifications in the D-ring and the C-17 side chain are also critical for corticosteroid activity:

D-Ring Modifications: Substitutions at C-16 (e.g., methylation, fluorination, or acetal (B89532) formation) are known to enhance glucocorticoid activity and reduce mineralocorticoid activity, leading to increased GR selectivity ingentaconnect.comarchbronconeumol.orgresearchgate.netresearchgate.net. For instance, C-16α-methylation in dexamethasone (B1670325) contributes to its potent GR activity.

Side Chain Modifications: The C-17 side chain, particularly the hydroxyl group at C-17α and the hydroxyl or ester group at C-21, plays a significant role. The 17α-hydroxyl group is essential for anti-inflammatory effects and decreases mineralocorticoid activity archbronconeumol.orgscribd.com. Esterification at C-21 can increase lipophilicity and improve percutaneous absorption and potency frontiersin.org. The presence of a 21-hydroxyl group is generally considered necessary for mineralocorticoid activity, while its absence or modification can reduce it, thereby increasing GR selectivity ingentaconnect.comarchbronconeumol.orgresearchgate.net.

Conformational Analysis and Molecular Modeling in SAR Elucidation

Conformational analysis and molecular modeling are indispensable tools for understanding how the three-dimensional structure of steroids influences their interaction with the GR snmjournals.orgacs.orgingentaconnect.comgoogle.comnih.govoup.comjournals.co.zanih.gove-bookshelf.demdpi.comnih.gov.

Ligand-Receptor Interactions: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can predict how molecules like this compound would fit into the GR's LBD snmjournals.orgnih.govnih.govnih.gov. These studies can identify key amino acid residues involved in binding and characterize the nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) nih.gov. The steric bulk of a C-2 methyl group would be explicitly modeled, showing its potential clashes or favorable contacts within the binding pocket.

Conformational Flexibility: Steroids are relatively rigid structures, but subtle conformational preferences, particularly in the rings and side chains, can significantly impact binding affinity acs.orgingentaconnect.comgoogle.comnih.gov. Computational methods can explore the energy landscape of these molecules, identifying low-energy conformations that are most likely to interact effectively with the receptor. A C-2 methyl group could influence these preferred conformations.

Predicting Affinity and Selectivity: By simulating the binding of various analogs, researchers can predict relative binding affinities and selectivity profiles. For example, if a C-2 methyl group leads to a conformation that optimizes interactions with specific residues in the GR LBD while minimizing interactions with the mineralocorticoid receptor (MR), it could predict enhanced potency and selectivity. The specific positioning and interactions of the C-2 methyl group within the GR binding pocket would be a key output of such modeling studies.

While direct experimental data for this compound are scarce in the reviewed literature, the principles of SAR, informed by computational modeling and studies on related corticosteroid analogs, provide a framework for understanding its potential biological activity. Further research specifically investigating this compound and its analogs would be necessary to fully elucidate its SAR profile.

Ligand-Receptor Docking Studies and Binding Site Analysis

Ligand-receptor docking is a computational method used to predict the preferred orientation of a ligand (such as a drug molecule) when bound to a receptor's active site. This technique is instrumental in understanding molecular interactions and guiding drug design.

Methodology: Docking studies typically involve preparing the 3D structures of both the receptor and the ligand. A search algorithm explores various ligand conformations and positions within a defined binding site, while a scoring function estimates the binding affinity for each pose nih.govnih.gov. Tools like AutoDock Vina and PyMOL are commonly employed for these analyses nih.govkarazin.ua.

Application to Corticosteroids: Docking studies have been utilized to investigate the binding of various corticosteroids to their targets, including the glucocorticoid receptor and viral enzymes karazin.uascirp.org. These studies can identify key amino acid residues within the binding site that form critical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the ligand nih.govmdpi.com. Such analyses provide insights into the molecular basis of ligand binding and can help explain observed SAR trends. For example, studies have docked corticosteroids like dexamethasone, methylprednisolone (B1676475), and hydrocortisone (B1673445) to viral proteases, revealing their binding modes and affinities karazin.uascirp.org.

V. Biotransformation and Metabolic Pathways of 2 Methylcortisone Preclinical/in Vitro

Enzymatic Conversion of 2-Methylcortisone in Isolated Systems (In Vitro Models)

In vitro models utilizing isolated enzyme systems, such as liver microsomes, are fundamental in elucidating the primary metabolic routes of xenobiotics, including synthetic corticosteroids. The metabolism of this compound is presumed to follow the general pathways established for corticosteroids, involving a series of oxidative and reductive reactions.

Role of Cytochrome P450 Enzymes (CYPs) in Hydroxylation and Oxidation

The Cytochrome P450 (P450) superfamily of enzymes is paramount in the phase I metabolism of steroids, catalyzing a variety of oxidative reactions, primarily hydroxylations. mdpi.com For corticosteroids, CYP3A4 is a key enzyme responsible for metabolic clearance. researchgate.netclinpgx.org In studies with dexamethasone (B1670325), a synthetic glucocorticoid, CYP3A4 was identified as the primary catalyst for both 6α- and 6β-hydroxylation. researchgate.net It is highly probable that CYP3A4 also mediates the hydroxylation of this compound.

Key oxidative reactions anticipated for this compound include:

6β-Hydroxylation: This is a common metabolic pathway for many corticosteroids, leading to the formation of more polar, readily excretable metabolites.

Side-chain cleavage: P450 enzymes can also cleave the C-17 side chain, although this is generally a less prominent pathway for synthetic corticosteroids compared to endogenous ones. mdpi.com

Oxidation of the 11β-hydroxyl group: The reversible conversion between the 11β-hydroxy (active) form and the 11-keto (inactive) form is a critical step in glucocorticoid action, though this is primarily mediated by 11β-hydroxysteroid dehydrogenase rather than CYPs.

The introduction of the methyl group at the C-2 position may influence the binding affinity and orientation of the steroid within the active site of CYP enzymes, potentially altering the rate and profile of oxidative metabolism compared to cortisone (B1669442).

Involvement of Reductases and Transferases in this compound Metabolism

Beyond oxidation, reductive metabolism and conjugation (Phase II) are crucial for the inactivation and elimination of corticosteroids.

Reductases: A-ring reductases (5α- and 5β-reductases) and 20-ketosteroid reductases (20α- and 20β-hydroxysteroid dehydrogenases) play significant roles. nih.gov

A-ring reduction: The reduction of the Δ4 double bond in ring A is a major inactivation pathway for corticosteroids, leading to dihydro and subsequently tetrahydro metabolites.

20-keto reduction: The carbonyl group at C-20 can be reduced to form 20α- and 20β-hydroxy metabolites, a pathway well-documented for prednisone (B1679067) and prednisolone (B192156). clinpgx.org

Transferases: These Phase II enzymes conjugate the steroid or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid, a common fate for steroid metabolites.

Sulfotransferases (SULTs): Mediate sulfation of hydroxyl groups.

Glutathione S-transferases (GSTs): While primarily involved in detoxification, some GSTs exhibit steroid double-bond isomerase activity, which is crucial in the biosynthesis of steroid hormones.

| Enzyme Class | Specific Enzymes (Examples) | Primary Metabolic Reaction | Potential Effect on this compound |

| Cytochrome P450 | CYP3A4 | Hydroxylation (e.g., at C-6), Oxidation | Formation of hydroxylated metabolites |

| Reductases | 5α-reductase, 5β-reductase | A-ring double bond reduction | Inactivation via formation of dihydro/tetrahydro metabolites |

| 20α/β-HSD (e.g., AKR1C family) | C-20 ketone reduction | Formation of 20α- and 20β-hydroxy metabolites | |

| Transferases | UGTs, SULTs | Glucuronidation, Sulfation | Conjugation to facilitate excretion |

| GSTs | Isomerization, Conjugation | Potential role in isomerization and detoxification |

Identification and Characterization of Major Metabolites

Spectroscopic and Chromatographic Methods for Metabolite Profiling

The identification of steroid metabolites from in vitro incubation mixtures relies on a combination of high-resolution separation and sensitive detection techniques. Mass spectrometry (MS) combined with chromatography is the gold standard for steroid profiling. jst.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for its high sensitivity and specificity in analyzing complex biological samples. nih.gov It allows for the simultaneous quantification of multiple steroids and their metabolites from a single sample. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): Although it often requires chemical derivatization to make the steroids volatile, GC-MS provides excellent chromatographic separation and detailed structural information from the fragmentation patterns. jst.go.jp

These methods enable the creation of a comprehensive metabolic profile, distinguishing between different isomers and identifying the exact sites of enzymatic modification on the this compound molecule.

| Technique | Principle | Application to this compound Metabolite Profiling |

| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass analysis of the parent molecule and its fragments. | High-throughput screening and quantification of known and unknown metabolites in complex mixtures like microsomal incubates. |

| GC-MS | Separates volatile (or derivatized) compounds by gas chromatography, followed by mass analysis. | Provides high-resolution separation and detailed structural elucidation of metabolites, especially for distinguishing isomers. |

Stereochemical Aspects of Biotransformation Products

The enzymatic reactions involved in steroid metabolism are often stereospecific, resulting in products with distinct three-dimensional arrangements. youtube.comresearchgate.net For instance, the reduction of the C-20 ketone can yield either 20α- or 20β-hydroxy metabolites, which can have different biological activities and subsequent metabolic fates. nih.gov Similarly, hydroxylation reactions catalyzed by P450 enzymes are stereoselective, as seen in the formation of 6α- and 6β-hydroxydexamethasone. researchgate.net The precise characterization of the stereochemistry of this compound metabolites is essential for a complete understanding of its biotransformation, as different stereoisomers can exhibit unique pharmacological profiles.

Impact of Methylation at C-2 on Metabolic Stability and Biotransformation Patterns

The introduction of a methyl group at the C-2 position of the cortisone steroid nucleus is a key structural modification intended to alter its biological properties. Research has shown that a methyl group at the C-2 of hydrocortisone (B1673445) leads to a pronounced increase in biological activity. ebm-journal.org This enhancement is likely linked to changes in metabolic stability and biotransformation.

The C-2 methyl group could influence metabolism in several ways:

Steric Hindrance: The methyl group may sterically hinder the approach of metabolizing enzymes, particularly those involved in the reduction of the A-ring. This could slow the rate of inactivation, thereby prolonging the half-life and enhancing the potency of the compound.

Altered Electronic Properties: The electron-donating nature of the methyl group could subtly alter the electronic configuration of the A-ring, potentially influencing the rates of enzymatic reactions.

Novel Metabolic Sites: The methyl group itself could become a site for metabolism, such as hydroxylation, creating novel metabolic pathways not seen with the parent compound, cortisone.

Resistance to Specific Metabolic Pathways Due to C-2 Methylation

The primary route of inactivation for cortisone and other corticosteroids is the reduction of the A-ring. However, the presence of a methyl group at the C-2 position in this compound introduces significant steric hindrance, which markedly inhibits the action of A-ring reductases. This resistance is a key factor in the enhanced biological potency of 2-methylated corticosteroids.

In vitro studies using liver homogenates from various species have demonstrated this effect. When incubated with liver preparations, this compound shows a substantially slower rate of A-ring reduction compared to its non-methylated counterpart, cortisone. The enzymes responsible for the reduction of the Δ4-3-keto group, namely Δ4-hydrogenases, are significantly impeded by the C-2 methyl group.

| Metabolic Pathway | Effect of C-2 Methylation | Enzymatic System Affected |

| A-Ring Reduction | Markedly Inhibited | Δ4-hydrogenases |

| Side-Chain Reduction | Partially Inhibited | 20-ketosteroid reductases |

| 11-keto Reduction | Not Significantly Affected | 11β-hydroxysteroid dehydrogenase |

This table is based on qualitative and semi-quantitative data from preclinical in vitro studies. The degree of inhibition is relative to the metabolism of cortisone.

Formation of Novel Metabolites Specific to this compound

Due to the blockade of the primary A-ring reduction pathway, the metabolism of this compound is shunted towards alternative biotransformation routes, leading to the formation of metabolites not typically seen with cortisone. The most prominent of these alternative pathways is hydroxylation, particularly at the C-6 position.

The major metabolite identified in preclinical studies is 6-hydroxy-2-methylcortisone. This metabolite is formed through the action of cytochrome P450 enzymes in the liver. The formation of this hydroxylated derivative represents a significant pathway for the detoxification and elimination of this compound in the relative absence of A-ring reduction.

Further metabolic modifications can occur, including the reduction of the 20-keto group to yield 20-hydroxy metabolites. However, the formation of 6-hydroxylated derivatives is the most characteristic feature of this compound metabolism.

| Metabolite Class | Specific Novel Metabolites Identified | Metabolic Reaction |

| Hydroxylated Metabolites | 6-hydroxy-2-methylcortisone | C-6 Hydroxylation |

| Reduced Side-Chain Metabolites | 20-hydroxy-2-methylcortisone | 20-keto Reduction |

This table summarizes the novel metabolites identified in preclinical in vitro and in vivo studies.

Species-Specific Metabolic Differences (Preclinical Animal Models, In Vitro Hepatocytes)

The metabolism of this compound, while following a general pattern of inhibited A-ring reduction and enhanced hydroxylation, exhibits notable differences across various animal species. These variations are primarily due to differences in the expression and activity of hepatic metabolizing enzymes, particularly the cytochrome P450 family.

In vitro studies utilizing liver hepatocytes or microsomal fractions from different species have highlighted these distinctions. For instance, the rate of 6-hydroxylation of this compound can vary significantly between species like the rat and the rabbit.

| Species | Primary Metabolic Pathway for this compound | Key Observations |

| Rat | Predominantly C-6 Hydroxylation | High capacity for forming 6-hydroxy-2-methylcortisone. A-ring reduction is significantly blocked. |

| Rabbit | Mixed Hydroxylation and Side-Chain Reduction | Shows a more diverse metabolite profile with evidence of both hydroxylation at various positions and reduction of the C-20 ketone. |

| Guinea Pig | Slower overall metabolism | Exhibits a slower rate of biotransformation compared to rats and rabbits, with less extensive metabolite formation. |

| Mouse | Similar to Rat, with quantitative differences | C-6 hydroxylation is a major pathway, but the relative proportions of metabolites may differ from those observed in rats. |

This table is a summary of findings from in vitro studies using liver preparations from different preclinical animal models.

These species-specific differences are crucial for the interpretation of preclinical data and for extrapolating the metabolic fate of this compound to humans. The variability underscores the importance of using multiple animal models in toxicological and pharmacological assessments.

Vi. Analytical Methodologies for 2 Methylcortisone in Research Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures and quantifying specific compounds like 2-Methylcortisone. These techniques, often coupled with sensitive detection systems, are vital for research applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids, including this compound. Its ability to separate structurally similar compounds makes it ideal for complex biological or chemical samples. Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water and buffer salts or acids (like formic acid for MS compatibility) sielc.comnih.govlupinepublishers.com.

Various detection methods can be coupled with HPLC for the analysis of this compound:

UV Detection: Many corticosteroids exhibit UV absorbance due to their conjugated systems, allowing for direct detection. However, this method may lack specificity in complex matrices.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, derivatization with fluorescent reagents can be performed. While direct fluorescence detection of some corticosteroids like cortisol and testosterone (B1683101) has been reported by treating samples with sulfuric acid, derivatization with reagents such as 9-anthroyl nitrile (1-AN) or dansyl hydrazine (B178648) can significantly improve detection limits nih.govencyclopedia.pub.

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and specificity, enabling the identification and quantification of this compound based on its mass-to-charge ratio and fragmentation patterns.

Research has demonstrated the successful application of HPLC for analyzing related compounds such as methylprednisolone (B1676475) and other glucocorticoids, with methods optimized for separation and quantification in various matrices sielc.comnih.govresearchgate.nettandfonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for steroid analysis, particularly when dealing with compounds that are not sufficiently volatile or thermally stable for direct GC analysis. Steroids, including corticosteroids, often require derivatization to improve their chromatographic properties and mass spectral characteristics tandfonline.comnih.govoup.comresearchgate.net.

Common derivatization strategies for steroids involve converting hydroxyl and carbonyl groups into more volatile and stable derivatives, typically using silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-trimethylsilylimidazole (TSIM), or a combination of reagents like MSTFA/NH4I/DTT tandfonline.comnih.govmdpi.com. Methoximation followed by silylation is a widely used two-step protocol for analyzing a broad range of endogenous steroids, including corticosteroids tandfonline.comnih.gov. These derivatized analogs exhibit improved volatility and thermal stability, allowing for efficient separation on GC columns and sensitive detection by MS. GC-MS, especially when coupled with high-resolution mass analyzers (GC-HRMS), provides detailed fragmentation patterns that aid in structural elucidation and confirmation unibe.chwur.nl.

Spectroscopic Techniques for Structural Elucidation in Research Samples

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of this compound and its potential metabolites or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules. In the context of steroid research, NMR, particularly ¹³C NMR, can provide detailed information about the carbon skeleton and functional groups of this compound wiley.comacs.orgnih.gov.

Isotopic labeling, using stable isotopes like ¹³C or Deuterium (²H), significantly enhances NMR sensitivity and allows for the tracking of metabolic pathways or the identification of specific molecular interactions wiley.comnih.gov. For instance, ¹³C labeling can aid in tracing the metabolic fate of this compound in biological systems or in identifying subtle structural differences between isomers or metabolites. NMR is also instrumental in studying the binding of steroids to proteins or other biomolecules, providing insights into their biological mechanisms nih.govnih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Impurity Characterization

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition of this compound and its related compounds, which is essential for identifying unknown metabolites and characterizing impurities unibe.chwur.nlresearchgate.netacs.orgsciex.comnih.govresearchgate.net. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with mass errors below 5 ppm), enabling the determination of molecular formulas.

When coupled with chromatographic techniques (LC-HRMS or GC-HRMS), HRMS allows for the precise identification of compounds in complex mixtures. Fragmentation data obtained through techniques like Collision-Induced Dissociation (CID) or Electron-Activated Dissociation (EAD) further aids in structural elucidation by providing characteristic fragment ions that can be matched to known structures or used to deduce novel ones unibe.chacs.orgsciex.comnih.gov. HRMS is particularly valuable for impurity profiling and for confirming the identity of metabolites that may arise from the biotransformation of this compound in research studies unibe.chresearchgate.netacs.orgsciex.com.

Immunoassays and Biosensors for High-Throughput Screening in Research Settings

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), and biosensors are pivotal for high-throughput screening (HTS) of compounds like this compound in research settings. These methods leverage the specificity of antibody-antigen interactions or molecular recognition elements to detect and quantify analytes rapidly and sensitively.

ELISAs offer a versatile platform for detecting steroids, including corticosteroids. The development of an immunoassay for this compound would typically involve generating specific antibodies against the compound or a closely related analogue. These antibodies are then immobilized on a solid surface, such as microplates. The process involves incubating the sample containing this compound with the immobilized antibodies, followed by the addition of an enzyme-conjugated antibody that binds to the captured analyte. A substrate is then added, which is converted by the enzyme into a measurable signal (e.g., color change), allowing for quantification. Research into glucocorticoids has shown that immunomagnetic beads can be used to create sensitive one-step immunoassays, achieving half inhibitory concentrations (IC50) for various glucocorticoids in the nanogram per milliliter range nih.gov. While specific data for this compound is not detailed in the provided search results, this approach highlights the potential for high sensitivity and throughput.

Biosensors offer an alternative for rapid detection. Electrochemical biosensors, for instance, utilize a biorecognition element (e.g., antibodies, aptamers, or molecularly imprinted polymers) immobilized on an electrode surface. Upon binding of the target analyte, a measurable electrochemical signal is generated. Research on cortisol, a related steroid, has demonstrated the efficacy of molecularly imprinted polymer (MIP)-based electrochemical biosensors, achieving detection limits as low as 1.035 pg/mL mdpi.com. Such advancements in biosensor technology suggest that similar approaches could be developed for this compound, offering high sensitivity and the potential for miniaturization and on-site analysis. The nanostructuring of sensing electrodes can significantly influence biosensor sensitivity, allowing for a broad range of detection sensitivities nih.gov.

Table 1: Immunoassay and Biosensor Performance Metrics (Illustrative based on related steroid analysis)

| Assay Type | Analyte (Related) | Detection Limit (Example) | Linear Range (Example) | Notes |

| ELISA | Glucocorticoids | 0.98 ng/mL (Dexamethasone) | Varies per analyte | High-throughput, sensitive detection nih.gov |

| MIP-based Electrochemical Biosensor | Cortisol | 1.035 pg/mL | 0.1–1000 pg/mL | High selectivity and sensitivity mdpi.com |

| Nanostructured Electrode Biosensor | Nucleic Acids | Attomolar sensitivity | Broad range | Sensitivity linked to nanostructure nih.gov |

Sample Preparation Strategies for Complex Biological Matrices (e.g., Tissue Homogenates, Cell Extracts)

Effective sample preparation is critical for the accurate analysis of this compound in complex biological matrices such as tissue homogenates and cell extracts. These matrices often contain a high concentration of interfering substances, necessitating efficient extraction and purification steps to ensure the reliability of subsequent analytical measurements.

Extraction Techniques: Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For steroid analysis in biological samples, organic solvents like acetonitrile or methanol are frequently used to solubilize the analyte arborassays.combme.hubioline.org.br.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For instance, LLE using tert-butyl methyl ether has been used for methylprednisolone in plasma samples researchgate.net.

Solid-Phase Extraction (SPE): SPE is a widely adopted technique for its efficiency in isolating and purifying analytes from complex matrices. Various sorbent materials, such as C18 cartridges, are utilized. A study on steroid extraction from tissue samples recommends an organic phase extraction using acetonitrile and hexane (B92381) to remove lipids arborassays.com. Optimization of SPE parameters, including the sorbent type, solvent composition, and elution conditions, is crucial for achieving high recovery rates and minimizing matrix effects bme.hunih.govresearchgate.netmdpi.com. For example, recoveries for various steroids using SPE have been reported to range from 78% to 137% researchgate.net.

Dispersive Solid-Phase Extraction (DSPE): DSPE offers a rapid and efficient alternative, often used for pre-concentration. Studies have shown DSPE to achieve high extraction recoveries, such as 96.0% for methylprednisolone with a pre-concentration factor of 6.4-fold rsc.org.

Tissue Homogenates: When analyzing tissue homogenates, the initial step typically involves homogenization to release the target analyte. This is often followed by extraction using organic solvents. For example, a protocol for steroid extraction from tissue samples involves homogenization with acetonitrile, followed by centrifugation and further partitioning steps arborassays.com. The efficiency of extraction can be influenced by factors such as the solvent choice and the homogenization method arborassays.combioline.org.br.

Cell Extracts: For cell extracts, similar extraction principles apply. The cellular matrix may require lysis or homogenization to release intracellular analytes. Subsequent extraction using LLE or SPE, often with organic solvents like methanol or acetonitrile, is performed to isolate this compound from cellular debris and other biomolecules researchgate.netnih.gov.

Table 2: Sample Preparation Strategies and Recovery Rates (Illustrative based on steroid analysis)

| Matrix Type | Extraction Technique | Solvents/Materials Used | Reported Recovery (%) | Notes |

| Tissue Homogenates | SPE | Acetonitrile, Hexane | 84–96% (plasma/wastewater) nih.gov | Optimization of sorbent and solvent is key arborassays.comnih.gov |

| Plasma | LLE | Tert-butyl methyl ether (TBME) | 82.75%–100.96% researchgate.net | Used for methylprednisolone analysis researchgate.net |

| Plasma/Wastewater | d-SPE (MCC) | Acetonitrile/Water (80:20 v/v) | 84–96% nih.gov | Green alternative, optimization of parameters needed nih.gov |

| Exhaled Breath Condensate/Filter | DSPE | Acetonitrile | 96.0% | Pre-concentration factor of 6.4-fold achieved rsc.org |

| Biological Matrices | SPE (Oasis HLB) | Not specified in context, but common for steroid extraction | 78%–137% researchgate.net | Relative matrix effects between 96.4%–101.6% researchgate.net |

| Human Serum | Not specified | N/A | 88.32%–102.50% frontiersin.org | Used for prednisolone (B192156) analysis, correlated with commercial kits frontiersin.org |

Compound Names:

this compound

Prednisolone

Beclomethasone

6-α-methylprednisone

Fludrocortisone acetate (B1210297)

Metoprolol

Vancomycin

Cortisol

Levonorgestrel

Methylprednisolone

Dinotefuran

Amanitin

Flunisolide

Testosterone

Estradiol

Estrone

Cholesterol

SARS-CoV-2

Vii. Preclinical Applications and Research Tool Utility of 2 Methylcortisone

Application as a Glucocorticoid Receptor Agonist/Antagonist Probe in Cell Biology Research

As an analog of cortisone (B1669442), 2-Methylcortisone is presumed to act as an agonist at the glucocorticoid receptor. wikipedia.org In the classical genomic signaling pathway, the binding of a glucocorticoid to the cytosolic GR induces a conformational change in the receptor. This leads to the dissociation of chaperone proteins, such as heat shock proteins, and the translocation of the activated GR-ligand complex into the nucleus. nih.gov Once in the nucleus, this complex can modulate gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, or by interacting with other transcription factors. nih.gov This mechanism underlies the broad physiological and pharmacological effects of glucocorticoids, including their anti-inflammatory and metabolic actions. mdpi.com

The study of steroid hormone signaling pathways is crucial for understanding a multitude of physiological processes, from stress response to immune regulation. frontiersin.orglibretexts.org Synthetic glucocorticoids like this compound can be utilized as probes to dissect these complex pathways. nih.gov By introducing this compound into cellular or tissue models, researchers can stimulate the glucocorticoid receptor and observe the downstream consequences. This includes the activation or repression of specific genes, the post-translational modification of proteins involved in the signaling cascade, and the ultimate cellular response. nih.gov Comparing the effects of this compound with those of its parent compound, cortisone, and other glucocorticoids can provide insights into how subtle structural changes, such as 2-methylation, influence receptor binding, activation, and subsequent gene regulation. While specific studies detailing the use of this compound for this exact purpose are limited, its established glucocorticoid activity makes it a potential candidate for such investigations.

Gene reporter assays are a common tool in cell biology to study the activation of specific signaling pathways. nih.govyoutube.com In the context of glucocorticoid research, these assays typically involve cells that have been engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with GREs. nih.gov When a glucocorticoid agonist like this compound is introduced, it binds to the GR, which then activates the transcription of the reporter gene. nih.gov The resulting signal (e.g., light emission or fluorescence) is proportional to the degree of GR activation. youtube.com Such assays are invaluable for screening compound libraries for potential GR agonists or antagonists and for studying the dose-response relationships of known glucocorticoids. nih.gov

Cellular phenotypic screens, on the other hand, assess the broader physiological effects of a compound on cells. For glucocorticoids, this could involve measuring changes in cell proliferation, apoptosis, or the production of inflammatory mediators. nih.gov For instance, the ability of this compound to inhibit the proliferation of certain immune cells could be quantified in a high-throughput format. While detailed reports on the extensive use of this compound in large-scale screening are not prominent in the literature, its known biological activities suggest its suitability for such applications in targeted research settings.

Utilization in Animal Models for Mechanistic Research (Non-Clinical Efficacy/Safety)

Animal models, particularly rodent models, are indispensable for studying the in vivo effects of corticosteroids and for elucidating the mechanisms underlying their therapeutic and adverse effects. phypha.ir These models allow for the investigation of complex physiological processes that cannot be fully replicated in vitro.

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. nih.govnih.gov In rodent models of inflammation, such as those induced by carrageenan or other inflammatory stimuli, the administration of a glucocorticoid can reduce swelling, immune cell infiltration, and the production of pro-inflammatory cytokines. nih.govnih.gov Research has demonstrated the anti-inflammatory properties of this compound in a rat model. The table below, derived from a study by Lerner et al. (1957), compares the anti-inflammatory activity of this compound to its parent compound, cortisone, using the granuloma pouch assay in rats.

| Compound | Relative Anti-inflammatory Potency (Cortisone = 1) |

|---|---|

| Cortisone | 1.0 |

| This compound | 0.3 |

As indicated in the table, this compound exhibits approximately one-third of the anti-inflammatory potency of cortisone in this particular assay. ebm-journal.org This finding is significant as it demonstrates that the addition of a methyl group at the 2-position reduces the anti-inflammatory activity compared to the parent compound. Such data is crucial for understanding the structure-activity relationships of corticosteroids and for guiding the design of new analogs with potentially more desirable therapeutic profiles.

The effects of glucocorticoids can vary significantly between different tissues and cell types. nih.govrupress.orgresearchgate.netsensusimpact.com This tissue specificity is a result of several factors, including the expression levels of the glucocorticoid receptor and its isoforms, the presence of co-regulatory proteins, and the local metabolic conversion of glucocorticoids. nih.govnih.gov For example, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can convert inactive cortisone to active cortisol, thereby amplifying the glucocorticoid signal within specific tissues. nih.gov

Investigating the tissue-specific responses to this compound can provide valuable insights into its potential therapeutic applications and side-effect profile. One way to assess these responses is by examining the molecular signature—the pattern of gene expression—in different tissues following treatment with the compound. nih.gov A key metabolic effect of glucocorticoids is the deposition of glycogen (B147801) in the liver. The table below presents data on the glycogen deposition activity of this compound compared to cortisone in adrenalectomized rats.

| Compound | Relative Glycogen Deposition Potency (Cortisone = 1) |

|---|---|

| Cortisone | 1.0 |

| This compound | 0.4 |

Similar to its anti-inflammatory activity, this compound is less potent than cortisone in promoting liver glycogen deposition, showing about 40% of the activity of the parent compound. ebm-journal.org This suggests that the 2-methylation modification consistently reduces the glucocorticoid activity of cortisone in these two distinct physiological processes.

Development of this compound Analogs as Lead Compounds for Mechanistic Studies

The development of analogs of known corticosteroids is a common strategy in medicinal chemistry to explore structure-activity relationships and to identify compounds with improved therapeutic properties. nih.govnih.gov The synthesis of this compound itself represents such an endeavor, where the goal was to understand the impact of methylation at the C-2 position. ebm-journal.org The finding that 2-methylation decreases the glucocorticoid activity of cortisone provides a valuable piece of information for further drug design.

Based on this knowledge, medicinal chemists could design and synthesize other analogs of this compound to further probe the structural requirements for glucocorticoid receptor binding and activation. For example, modifications could be made to other parts of the steroid nucleus or to the side chain to see if these changes can compensate for the reduced activity caused by 2-methylation. These new analogs could then be tested in the same preclinical models to build a more comprehensive understanding of how steroid structure dictates biological function. While there is no extensive body of literature on the development of a wide range of this compound analogs, the initial findings with this compound lay the groundwork for such future mechanistic studies.

Exploration of Differential Receptor Selectivity and Agonist/Antagonist Profiles

Detailed studies specifically characterizing the differential receptor selectivity and the precise agonist or antagonist profiles of this compound are not extensively available in current scientific literature. The primary mechanism of action for glucocorticoids involves their interaction with the glucocorticoid receptor (GR), leading to the regulation of gene expression. The affinity and selectivity of a corticosteroid for the GR, as well as its potential interactions with other steroid receptors such as the mineralocorticoid receptor (MR), are critical determinants of its biological activity.

For many synthetic corticosteroids, minor structural modifications can significantly alter this receptor interaction profile. For instance, the addition of a methyl group at different positions on the steroid nucleus is a common strategy to enhance glucocorticoid activity and reduce mineralocorticoid effects. While it is presumed that this compound acts as a GR agonist, comprehensive competitive binding assays and functional assays to quantify its binding affinity and selectivity for the human GR versus other steroid receptors are not well-documented.

Investigating Novel Biological Targets and Off-Target Interactions

The use of this compound as a specific probe to investigate novel biological targets or to characterize off-target interactions is not described in the available research. The study of off-target effects is crucial for understanding the full pharmacological profile of a drug. For some corticosteroids, interactions with various enzymes and signaling pathways, independent of GR activation, have been reported. However, there is a lack of specific preclinical studies designed to identify and characterize such interactions for this compound.

Comparative Studies with Endogenous Corticosteroids and Other Synthetic Analogs in Research

Historical preclinical research provides some of the most direct insights into the biological activity of this compound through comparative studies with its parent compound, cortisone, and other corticosteroids. These studies have primarily focused on assessing its anti-inflammatory and metabolic effects.

One of the key findings from early research is that the introduction of a methyl group at the 2-position of the steroid nucleus can significantly modify the biological activity of corticosteroids. A study investigating the effects of 2-methylation on the glucocorticoid activity of various C-21 steroids demonstrated that 2-methyl analogues of certain corticosteroids were more potent than their parent compounds.

In comparative assays, the anti-inflammatory and glycogen deposition activities of 2-methylated steroids were evaluated against their non-methylated counterparts. For instance, 2-methylhydrocortisone was found to be more active than hydrocortisone (B1673445). However, this enhancement of activity is not universally predictable across all corticosteroids. The same research noted that while one might predict that this compound would be more active than cortisone, such a prediction could be incorrect, highlighting the complex nature of structure-activity relationships in this class of compounds.

The table below summarizes the comparative potencies of various corticosteroids based on their glucocorticoid (anti-inflammatory) effects, with hydrocortisone as the reference standard. While specific quantitative data for this compound is scarce, the table provides a general context for the relative potencies of commonly used corticosteroids.

| Compound | Relative Anti-Inflammatory Potency |

| Hydrocortisone | 1 |

| Cortisone | 0.8 |

| Prednisone (B1679067) | 4 |

| Prednisolone (B192156) | 5 |

| Methylprednisolone (B1676475) | 5 |

| Dexamethasone (B1670325) | 25-30 |

This table presents generalized comparative data for commonly known corticosteroids and does not include specific data for this compound due to its absence in readily available comparative studies.

These early comparative studies, though lacking the mechanistic detail of modern pharmacological assessments, were instrumental in guiding the development of more potent and specific synthetic corticosteroids. The findings underscored that even subtle molecular modifications, such as the addition of a methyl group, could lead to significant changes in biological activity, thereby providing a rationale for the synthesis and evaluation of new analogues.

Viii. Future Research Directions and Unanswered Questions for 2 Methylcortisone

Exploration of Unconventional Steroid Receptor Interactions and Non-Canonical Pathways

The classical model of glucocorticoid action involves the binding of the steroid to the cytosolic glucocorticoid receptor (GR), followed by the complex's translocation to the nucleus to regulate gene expression. mdpi.com This process, known as the genomic pathway, typically occurs over hours. mdpi.com However, a growing body of evidence points to the existence of rapid, non-genomic actions of glucocorticoids that occur within minutes and are independent of transcription and translation. mdpi.comnih.gov These effects are thought to be mediated through interactions with membrane-bound GRs or through direct, non-specific interactions with cellular membranes, influencing signaling cascades. mdpi.comnih.gov

Future research on 2-Methylcortisone should rigorously explore these non-canonical pathways. A critical unanswered question is how the 2-methyl modification influences the compound's ability to engage in these rapid signaling events. It is plausible that this structural alteration could modify its affinity for membrane-bound receptors or its ability to modulate ion transport and intracellular signaling molecules. mdpi.com Investigations could focus on its effects on basal intracellular calcium levels and agonist-induced calcium mobilization, which are known non-genomic effects of other glucocorticoids. mdpi.com

Table 1: Potential Non-Genomic Pathways for this compound Investigation

| Pathway/Mechanism | Potential Effect of 2-Methyl Group | Experimental Approach | Key Question |

|---|---|---|---|

| Membrane-Bound GR (mGR) Binding | Altered binding affinity or kinetics compared to cortisone (B1669442). | Radioligand binding assays with purified membrane fractions; Surface Plasmon Resonance (SPR). | Does the 2-methyl group enhance or hinder interaction with mGRs? |

| Intracellular Calcium ([Ca²⁺]i) Mobilization | Modified potency or efficacy in modulating Ca²⁺ fluxes. | Live-cell imaging with calcium-sensitive fluorescent dyes (e.g., Fura-2). | How does this compound impact calcium signaling differently than other glucocorticoids? |

| Nitric Oxide Synthase (NOS) Activity | Differential regulation of NOS activity. | NOS activity assays in relevant cell types (e.g., endothelial cells, macrophages). | Can this compound rapidly modulate nitric oxide production? |

| MAPK and PI3K/Akt Signaling | Activation or inhibition of kinase cascades. nih.govnih.govmdpi.com | Western blotting for phosphorylated forms of key kinases (e.g., ERK, Akt). | Does this compound trigger rapid, non-genomic kinase signaling? |

Integration with Systems Biology and Omics Approaches for Holistic Mechanistic Insights

To move beyond single-pathway analyses, a holistic understanding of this compound's effects requires the integration of systems biology and multi-omics approaches. researchgate.netnih.govnih.gov These technologies, including transcriptomics, proteomics, and metabolomics, can provide an unbiased, global view of the cellular response to the compound, revealing novel mechanisms and identifying potential biomarkers of its activity. mdpi.comnih.govashpublications.org

Applying these approaches to this compound could uncover a unique molecular signature. For instance, transcriptomic analysis (e.g., RNA-Seq) could identify a distinct set of genes whose expression is altered by this compound compared to cortisone or methylprednisolone (B1676475). oup.com Proteomic studies could then validate these findings at the protein level and identify post-translational modifications, while metabolomics could reveal shifts in cellular metabolism, such as in lipid or glucose pathways, that are specific to this compound. ashpublications.org Integrating these datasets can build comprehensive models of the drug's action, linking initial receptor binding events to downstream physiological outcomes. nih.govmedrxiv.org

Table 2: Hypothetical Multi-Omics Comparison of Corticosteroid Effects

| Omics Layer | Parameter | Hypothetical Finding for this compound | Potential Implication |

|---|---|---|---|

| Transcriptomics | Differentially Expressed Genes (DEGs) | Unique upregulation of genes in the Wnt signaling pathway. nih.govmdpi.com | Novel impact on cell proliferation and differentiation pathways. |

| Proteomics | Key Protein Abundance | Significant decrease in Apolipoprotein E levels. ashpublications.org | Specific modulation of lipid metabolism and transport. |

| Metabolomics | Metabolite Levels | Marked increase in cellular tryptophan and its metabolites. | Potential influence on the kynurenine (B1673888) pathway and immune regulation. |

| Epigenomics | DNA Methylation Sites | Hypomethylation of promoter regions for anti-inflammatory genes not affected by other GCs. mdpi.com | A distinct epigenetic mechanism for its anti-inflammatory effects. |

Development of Advanced Synthetic Strategies for Complex and Chirally Pure Analogs

The future exploration of this compound's potential is intrinsically linked to advancements in synthetic organic chemistry. nih.gov Developing novel, efficient, and stereoselective synthetic routes is crucial for producing not only this compound itself but also a library of complex and chirally pure analogs. nih.govresearchgate.net Such analogs are invaluable for structure-activity relationship (SAR) studies, which can dissect the functional role of different parts of the steroid molecule.

Future synthetic strategies could focus on:

Stereoselective Methylation: Refining methods to introduce the methyl group at the C-2 position with high fidelity to ensure the production of a single, pure enantiomer.

Functional Group Interconversion: Developing synthetic pathways that allow for the modification of other positions on the this compound scaffold (e.g., at C-11, C-16, C-17) to create novel derivatives with potentially enhanced or more specific activities. nih.govresearchgate.net

Conjugate Synthesis: Creating covalent conjugates of this compound with other molecules, such as targeting ligands or polymers, to improve its physicochemical properties or enable targeted delivery to specific tissues, thereby potentially increasing efficacy. nih.gov

These advanced synthetic efforts would provide the essential molecular tools needed for the in-depth biological investigations outlined in the other sections.

Investigation of Epigenetic Modulation and Chromatin Remodeling by this compound

The genomic actions of glucocorticoids are fundamentally linked to their ability to modulate the epigenetic landscape of the cell. mdpi.com Upon entering the nucleus, the GR complex recruits a host of co-activators and co-repressors that can enzymatically modify histones (e.g., through acetylation or methylation) and remodel chromatin structure, making specific DNA regions more or less accessible to the transcriptional machinery. nih.govnih.govwikipedia.org These epigenetic modifications are a key mechanism by which steroids regulate gene expression. mdpi.com

A major unanswered question is whether this compound exerts a unique epigenetic footprint. The 2-methyl group could sterically or allosterically influence the conformation of the GR-ligand complex, leading to the recruitment of a different set of co-regulator proteins. This could, in turn, result in a distinct pattern of histone modifications and chromatin accessibility at target gene loci. Future studies should employ techniques like ChIP-Seq (Chromatin Immunoprecipitation Sequencing) and ATAC-Seq (Assay for Transposase-Accessible Chromatin with Sequencing) to map the genome-wide binding sites of GR and the associated changes in chromatin structure following treatment with this compound. Comparing these epigenetic signatures to those induced by cortisone would provide profound insights into how this small structural change translates into differential gene regulation. nih.govnih.gov

Potential as a Scaffold for Rational Design of Chemical Biology Probes

The core structure of this compound can serve as a valuable scaffold for the rational design of chemical biology probes. nih.govnih.gov These probes are engineered molecules that retain the essential binding characteristics of the parent compound but are modified with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive cross-linking groups. nih.govrsc.org Such tools are instrumental in identifying the direct binding partners of a drug and elucidating its mechanism of action in a native cellular environment.

By using the this compound scaffold, researchers could develop:

Fluorescent Probes: To visualize the subcellular localization and trafficking of the compound in real-time within living cells. rsc.orgmdpi.com

Affinity-Based Probes: To perform "pull-down" experiments where the probe and its bound proteins are isolated from cell lysates, allowing for the identification of both known and novel interacting proteins by mass spectrometry.

Activity-Based Probes: To covalently label target proteins, providing a direct readout of enzymatic activity or receptor engagement in complex biological systems.

The development of such probes would be a critical step in moving beyond the GR to identify other potential cellular targets of this compound, including unconventional receptors or metabolic enzymes. researchgate.net

Methodological Advancements in Characterizing this compound Biology at the Single-Cell Level

Bulk tissue or cell population analyses provide an average response to a drug, which can mask significant heterogeneity among individual cells. rupress.org The advent of single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), offers an unprecedented opportunity to dissect the cell-type-specific effects of corticosteroids. bmj.comfrontiersin.orgnih.gov

Applying these methodologies to study this compound would be highly informative. For example, in a mixed population of immune cells, scRNA-seq could reveal whether this compound has a preferential effect on a specific subset, such as regulatory T cells versus effector T cells, or naive versus memory B cells. rupress.orgfrontiersin.org This level of resolution is crucial for understanding its immunomodulatory properties. Such studies could characterize the distinct transcriptional programs activated or repressed by this compound in each cell type, providing a high-resolution map of its biological activity and potentially explaining cell-specific sensitivities or resistance mechanisms. bmj.com

Table 3: Potential Applications of Single-Cell Analysis for this compound Research

| Cellular System | Single-Cell Technique | Research Question | Potential Insight |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | scRNA-seq | Which immune cell subsets are most responsive to this compound? | Identification of primary cellular targets of its immunomodulatory effects. nih.gov |

| Synovial Tissue from Arthritis Models | Single-nucleus RNA-seq (snRNA-seq) | How do different cell types in inflamed tissue (e.g., fibroblasts, macrophages, adipocytes) respond? | Understanding its mechanism of action in a complex, diseased tissue environment. bmj.com |

| Cochlear Cells | scRNA-seq | Does this compound regulate anti-inflammatory and stress response pathways in specific inner ear cell types? | Mechanistic insights into its potential therapeutic effects in diseases of the inner ear. frontiersin.org |

| Developing Lung Tissue | Spatial Transcriptomics | How does this compound spatially organize gene expression during lung maturation? | Elucidation of its role in developmental processes at a tissue-wide, single-cell resolution. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Methylcortisone with high purity and reproducibility?

- Methodological Answer : Synthesis should follow validated protocols for steroid derivatives, including precise control of reaction conditions (temperature, solvent, catalyst). For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Detailed characterization data (e.g., NMR, IR) must be included to verify chemical identity, as per IUPAC guidelines for novel compounds . For reproducibility, document all reagent sources, equipment calibration details, and batch-specific variations in supplementary materials .

Q. How should researchers design dose-response studies to assess this compound’s glucocorticoid activity?